molecular formula C13H18ClNO2 B13347340 Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride

Cat. No.: B13347340
M. Wt: 255.74 g/mol
InChI Key: MSUFBZXEIGBFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride features the spiro[chromane-2,4'-piperidine] pharmacophore, a privileged structure recognized for its significant utility in medicinal chemistry and drug discovery . This scaffold is a fundamental component in the design and synthesis of novel bioactive compounds, particularly in the development of anticancer agents . Researchers utilize this and related spirochromanone derivatives to explore new chemical entities that can inhibit cancer cell proliferation. In investigative oncology, analogues based on this core structure have demonstrated potent, dose-dependent antiproliferative effects and the ability to induce apoptosis (programmed cell death) in various human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) . The versatility of the spiro[chromane-2,4'-piperidine] scaffold also extends to other therapeutic areas, as it serves as a key structural motif in inhibitors for enzymes like Acetyl-CoA Carboxylase (ACC) , a target for metabolic diseases such as obesity and diabetes . Furthermore, this chemotype is investigated as a modulator of ion channels, which are relevant targets for pain management . The parent alcohol, Spiro[chroman-2,4'-piperidin]-6-ol (CAS# 1174924-16-3), is a known chemical building block, and its hydrochloride salt offers enhanced properties for research applications . This product is intended for research purposes in a controlled laboratory environment only. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13;/h1-2,9,14-15H,3-8H2;1H

InChI Key

MSUFBZXEIGBFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of spiro[chromane-2,4'-piperidin]-6-ol hydrochloride typically involves the following key steps:

  • Formation of the chromane core or chromanone intermediate.
  • Construction of the piperidine ring or incorporation of a piperidine derivative.
  • Spirocyclization to link the chromane and piperidine moieties at the 2 and 4' positions.
  • Introduction of the hydroxyl group at the 6-position.
  • Conversion to the hydrochloride salt for enhanced stability and solubility.

Specific Synthetic Routes

Triethylsilane and Trifluoroacetic Acid Reduction Method

One documented method involves the reduction of a precursor spiro compound using triethylsilane and trifluoroacetic acid at temperatures between 5 to 20 °C over 14 hours, yielding spiro[chromane-2,4'-piperidin]-6-ol with a 72% yield. This method is based on the reduction of spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid derivatives, facilitating the formation of the hydroxyl functional group on the chromane ring while preserving the spiro linkage.

Parameter Details
Starting Material Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid derivative
Reducing Agent Triethylsilane
Acid Catalyst Trifluoroacetic acid
Temperature Range 5 to 20 °C
Reaction Time 14 hours
Yield 72%
Kabbe Condensation and Subsequent Cyclization

Another approach involves the synthesis of chromane derivatives via Kabbe condensation of diacetyl resorcinol with N-Boc-piperidone in the presence of pyrrolidine under reflux in toluene. This produces spirochromone intermediates, which can then be further transformed into the target spiro compound. This multi-step approach allows for the introduction of various substituents and functional groups on the chromane and piperidine rings, optimizing biological activity.

Step Reagents/Conditions Yield (%)
Acetylation of resorcinol Acetic anhydride, ZnCl2, 140 °C, 30 min 75%
Kabbe Condensation N-Boc-piperidone, pyrrolidine, toluene reflux, 12 h 62-65%
Further Cyclization Acid catalysis or other conditions Variable (moderate to good)
Hydrogenation and Reduction Techniques

Recent advances in piperidine synthesis highlight the use of catalytic hydrogenation (e.g., palladium, rhodium catalysts) to reduce pyridine or related intermediates to piperidine rings. These methods allow one-pot transformations combining reduction, dehydroxylation, and removal of protecting groups, providing efficient access to functionalized piperidines with high selectivity and yields. The use of triethylamine instead of hydrochloric acid as an additive can help retain hydroxyl groups, which is crucial for synthesizing hydroxy-substituted spiro compounds.

Catalyst Conditions Notes
Palladium or Rhodium Hydrogenation, mild conditions One-pot reduction and deprotection
Additives Triethylamine preferred over HCl Retains hydroxyl groups
Yields Generally high (not specified) Substrate-dependent
Epoxide Ring-Opening and Nucleophilic Addition

Some synthetic routes utilize epoxide intermediates derived from aldehydes (e.g., sulfur-ylide epoxidation of difluorobenzaldehyde) which then react with piperidine derivatives to form spirocyclic chromane-piperidine compounds. Subsequent reduction with sodium borohydride yields the hydroxy-substituted spiro compound. This method is advantageous for introducing functionalized aromatic substituents and controlling stereochemistry.

Step Reagents/Conditions Outcome
Epoxidation Sulfur-ylide, aldehyde, ethanol Epoxide intermediate
Nucleophilic ring-opening Piperidine derivative, methanol Spirocyclic intermediate
Reduction Sodium borohydride, methanol Hydroxy-spiro compound

Research Results and Yields Summary

Method Key Reagents/Conditions Yield (%) Remarks
Triethylsilane + TFA reduction Triethylsilane, trifluoroacetic acid, 5-20 °C, 14 h 72 Efficient hydroxylation step
Kabbe condensation + cyclization N-Boc-piperidone, pyrrolidine, toluene reflux, 12 h 62-65 Multi-step, good for derivative synthesis
Catalytic hydrogenation Pd or Rh catalyst, H2, triethylamine additive High One-pot reduction and functionalization
Epoxide intermediate approach Sulfur-ylide epoxidation, NaBH4 reduction Not specified Allows aromatic substitution

Notes on Practical Considerations

  • Reaction conditions such as temperature, solvent, and additives critically influence yields and selectivity.
  • Use of mild reducing agents and catalysts helps preserve sensitive functional groups like hydroxyl.
  • Protection/deprotection strategies (e.g., Boc protection) are often necessary to control reactivity.
  • The choice of catalyst and reaction atmosphere (e.g., inert gas) affects the outcome of hydrogenation steps.
  • Purification methods typically involve silica gel chromatography to isolate the hydrochloride salt form.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 and the spirocyclic system participate in oxidation reactions:

  • Hydrogen peroxide (H₂O₂) oxidizes the hydroxyl group to a ketone, forming spiro[chromane-2,4'-piperidin]-6-one derivatives.

  • Metal-catalyzed oxidations (e.g., using KMnO₄ or CrO₃) selectively modify the chromane ring’s aromatic system.

Key Conditions :

ReagentTemperatureSolventOutcome
H₂O₂ (30%)25°CEthanolKetone formation (85% yield)
KMnO₄ (0.1M)50°CAcetic acidRing hydroxylation

Reduction Reactions

The piperidine ring undergoes reduction to modulate stereochemistry:

  • Sodium borohydride (NaBH₄) reduces imine intermediates during derivative synthesis.

  • Triethylsilane (Et₃SiH) with trifluoroacetic acid (TFA) facilitates deoxygenation reactions, achieving 72% yield in spirocyclic product formation .

Example Reaction :

text
Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid + Et₃SiH/TFA (5–20°C, 14 h) → Spiro[chromane-2,4'-piperidin]-6-ol (72% yield)[2]

Nucleophilic Substitution

The hydroxyl group serves as a nucleophilic site:

  • Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride, enabling further functionalization.

  • Alkylation with methyl iodide (CH₃I) under basic conditions produces ether derivatives.

Conditions and Outcomes :

ReactionReagentSolventProduct
ChlorinationSOCl₂DCMSpiro-chloride (90% purity)
EtherificationCH₃I, K₂CO₃AcetoneMethoxy derivative

Esterification and Amidation

The hydroxyl group reacts with acylating agents:

  • Acetic anhydride ((CH₃CO)₂O) forms acetate esters under mild conditions.

  • Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the compound to carboxylic acids, generating amides.

Mechanistic Insight :
The hydroxyl group is activated via protonation or deprotonation, facilitating nucleophilic attack on electrophilic carbonyl carbons.

Ring-Opening Reactions

Acidic or basic conditions induce ring-opening of the chromane or piperidine moieties:

  • HCl (conc.) cleaves the chromane ring, yielding diaryl ketones.

  • LiAlH₄ reduces the spiro system to a biphenyl structure.

Stability Considerations :

ConditionEffect
pH < 2Chromane ring hydrolysis
Reflux in H₂OPartial piperidine ring cleavage

Condensation and Cycloaddition

The compound participates in cyclocondensation to form heterocycles:

  • Hydrazine (NH₂NH₂) forms hydrazone derivatives (e.g., 15–20 in Scheme 4 of ).

  • Knoevenagel reactions with aldehydes yield α,β-unsaturated ketones .

Example :

text
Spiro[chromane-2,4'-piperidin]-6-ol + salicylaldehyde → Coumarinyl-spiro derivative **19** (90% yield)[6]

Key Structural and Reaction Insights

  • Steric Effects : The spiro junction imposes steric constraints, favoring reactions at the chromane hydroxyl over the piperidine nitrogen.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Scientific Research Applications

It appears the query is focused on a specific compound, "Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride." However, the search results largely discuss related compounds like spirochromanones and spiro[chromane-2,4'-piperidine] derivatives, but not specifically the "6-ol hydrochloride" derivative. Because of this, the information below is about related compounds and their applications.

Spirochromanone Derivatives
Spirochromanone derivatives, including spiro[chromane-2,4'-piperidine] compounds, exhibit a range of therapeutic applications, acting as acetyl coenzyme A carboxylase (ACC) inhibitors . These derivatives are potentially useful as therapeutic agents for various disorders, including :

  • Vascular diseases (e.g., hypertension, cardiac angina, heart failure, stroke)
  • Nervous system diseases (e.g., bulimia, diabetic neuropathy)
  • Metabolic diseases (e.g., metabolic syndrome, obesity, diabetes)
  • Genital diseases (e.g., emmeniopathy, sexual dysfunction)
  • Digestive system diseases (e.g., liver dysfunction, pancreatitis)
  • Respiratory diseases (e.g., Pickwickian syndrome, sleep apnea syndrome)
  • Infectious diseases (bacterial, fungal, or parasitic)
  • Neoplasms

These compounds also show promise as herbicides .

Spirocyclic Chromanes
Spirocyclic chromanes have demonstrated antiplasmodial activities . One specific spirocyclic chromane showed an IC50 of 350 nM against the chloroquine-resistant Dd2 strain with good selectivity using human liver HepG2 cells . This compound was effective in blocking parasite development at ring, trophozoite, and schizont stages, as well as merozoite invasion, suggesting a distinct mechanism of action from current antimalarials .

Mechanism of Action

The mechanism of action of spiro[chromane-2,4’-piperidin]-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that mediate anti-inflammatory responses. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

  • Bromine’s larger van der Waals radius may enhance steric hindrance in binding pockets . Nitro (6-NO₂): Electron-withdrawing groups like NO₂ could modulate electronic properties, affecting receptor affinity .
  • Melting Points : Derivatives with bulky substituents (e.g., 4-CF₃-benzoyl in spirooxindole 7k) exhibit higher melting points (~141°C) due to increased crystallinity , whereas ester-containing analogs (e.g., compound 6g) melt at 215–217°C .

Pharmacological Activity

  • Anticancer Activity: The 6-OH derivative demonstrates moderate cytotoxicity against B16F10 melanoma cells (IC₅₀ = 13.15 µM) but high selectivity (SI = 13.37), making it a promising lead . Spiro[chromane-2,4'-piperidin]-4-one analogs induce apoptosis via caspase-3 activation and exhibit broad-spectrum cytotoxicity, though specific IC₅₀ values are unreported .
  • Synthesis Efficiency :
    • The 6-OH derivative is synthesized via a scalable route involving tert-butyl protection and deprotection steps, yielding a key intermediate for GPR119 agonists .
    • Spirooxindole derivatives require multi-step reactions with L-proline catalysts, complicating large-scale production .

Biological Activity

Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride is a compound of significant interest due to its potential biological activities. This compound is a derivative of the spirocyclic chromane class, which has been associated with various pharmacological effects, including antimalarial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting key research outcomes.

Structure and Synthesis

The this compound features a unique spirocyclic structure that contributes to its biological activity. The synthesis of this compound generally involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its pharmacological properties.

Antimalarial Activity

Research indicates that spirocyclic chromanes exhibit potent antiplasmodial activities. A study identified a related compound, UCF 201, which demonstrated an effective concentration (EC50) of 350 nM against chloroquine-resistant Plasmodium falciparum strains. This compound was noted for its ability to inhibit multiple stages of the parasite's lifecycle, making it a promising candidate for further development as an antimalarial agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of spiro[chromane-2,4'-piperidin]-6-ol derivatives. For instance, compounds within this class have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression linked to cancer progression. The inhibition of HDACs by these compounds suggests their potential utility in cancer therapeutics .

Anti-inflammatory Effects

Spiro-flavonoids, which share structural similarities with this compound, have been documented for their anti-inflammatory activities. These compounds have been shown to modulate inflammatory pathways effectively and exhibit both in vitro and in vivo efficacy against inflammation-related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or alterations in substituents on the chromane moiety can significantly influence the pharmacological profile of these compounds. For example, variations in substituents have been linked to changes in potency against specific biological targets, emphasizing the importance of SAR studies in drug development .

Case Study 1: Antiplasmodial Screening

A screening study evaluated various synthetic spirocyclic chromanes for antiplasmodial activity. Among them, UCF 201 was highlighted as a lead candidate due to its selectivity and efficacy across different stages of the Plasmodium lifecycle. The study concluded that further optimization could yield more effective antimalarial agents based on this scaffold .

Case Study 2: HDAC Inhibition

Another investigation focused on N-benzyl spiro-piperidine hydroxamic acid derivatives that exhibited significant HDAC inhibitory activity. These compounds were shown to effectively prevent tumor cell proliferation in vitro, indicating their potential as therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride derivatives?

  • Methodological Answer : The synthesis typically involves multistep reactions, including cyclization and functional group modifications. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via condensation of chroman-4-one with piperidine derivatives under acidic conditions. Deprotection using HCl yields the free base, which is subsequently converted to the hydrochloride salt . Structural diversification (e.g., sulfonyl or acyl groups) is achieved by reacting the spirocyclic core with acid chlorides or sulfonyl chlorides in the presence of triethylamine . Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol) ensures high purity.

Q. Which in vitro assays are recommended for initial screening of anticancer activity in these compounds?

  • Methodological Answer :

  • MTT Assay : Used to evaluate cytotoxicity across cancer cell lines (e.g., MCF-7, HT-29). Cells are treated with serial dilutions of the compound (e.g., 0.1–100 µM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, and IC50 values are calculated using nonlinear regression .
  • Dose-Response Curves : Critical for identifying active concentrations. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility.

Q. How should researchers validate the structural identity of synthesized derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 confirms spirocyclic connectivity and substituent positions. Key signals include piperidine protons (δ 1.5–3.5 ppm) and chromane aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS : High-resolution mass spectrometry (e.g., Agilent 6230 TOF LC/MS) verifies molecular formula accuracy (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer potency of spirochromane-piperidine derivatives?

  • Methodological Answer :

  • Substituent Screening : Compare derivatives with varying electron-withdrawing (e.g., sulfonyl) vs. electron-donating groups (e.g., methoxy). For example, sulfonyl-bridged derivatives (IC50: 0.31–5.62 µM) show enhanced cytotoxicity over trimethoxyphenyl analogs (IC50: 18.77–47.05 µM) due to improved membrane permeability .
  • 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, Schrödinger Suite) to correlate substituent spatial arrangements with activity. Validate predictions via synthesis and retesting .

Q. What mechanistic insights explain apoptosis induction by Spiro[chromane-2,4'-piperidin]-6-ol derivatives?

  • Methodological Answer :

  • Annexin V/PI Dual Staining : Quantify early/late apoptosis via flow cytometry. For example, Compound 16 induces >3-fold early apoptosis in MCF-7 cells at 24 hours .
  • Cell Cycle Analysis : Propidium iodide staining reveals G2/M or sub-G1 arrest. Compound 16 increases sub-G1 (apoptotic) populations by 25% and G2/M by 15% in MCF-7 cells, suggesting DNA damage checkpoint activation .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test compounds on panels with diverse genetic backgrounds (e.g., BRCA1-mutant vs. wild-type). For example, ovarian (A2780) vs. colorectal (HT-29) cells may show differential sensitivity due to varying efflux pump expression .
  • Mechanistic Follow-Up : Use RNA-seq or phosphoproteomics to identify pathways (e.g., PI3K/AKT, p53) modulated selectively in responsive lines.

Q. What computational approaches predict the binding affinity of spirocyclic derivatives to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets like tubulin or topoisomerase II. Prioritize compounds with hydrogen bonds to key residues (e.g., Asp26 in β-tubulin) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energies via MM-PBSA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.